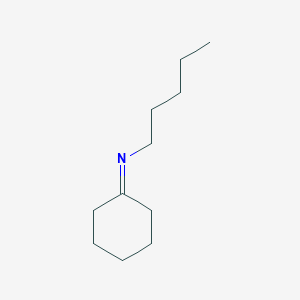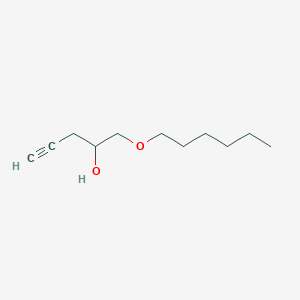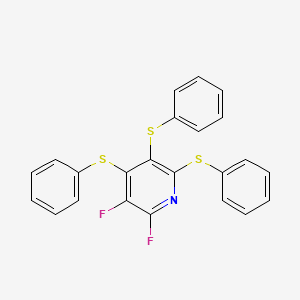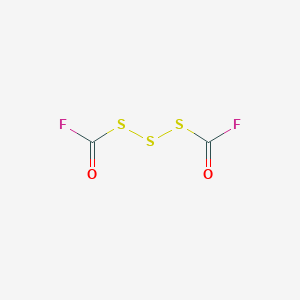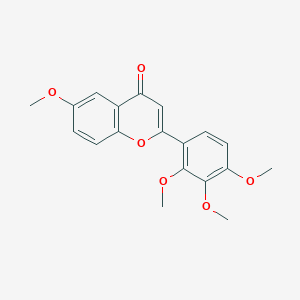
4H-1-benzopyran-4-one, 6-methoxy-2-(2,3,4-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehyde derivatives. One common method is the Claisen-Schmidt condensation, which involves the reaction of 2-hydroxyacetophenone with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired chromone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic rings.
Scientific Research Applications
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and chromone core allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Oroxylin A: A flavonoid with similar chromone structure, known for its neuroprotective and anti-inflammatory properties.
Chrysin: Another flavonoid with a chromone core, studied for its anticancer and antioxidant activities.
Baicalein: A flavonoid with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern with methoxy groups, which may confer distinct chemical and biological properties compared to other chromones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
CAS No. |
129178-59-2 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-7-15-13(9-11)14(20)10-17(25-15)12-6-8-16(22-2)19(24-4)18(12)23-3/h5-10H,1-4H3 |
InChI Key |
JKOSEVFRYVUMCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


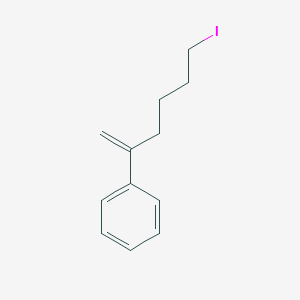


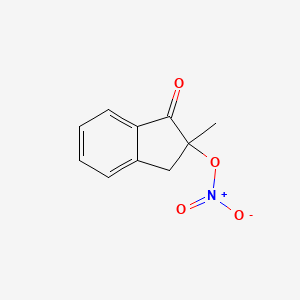


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
